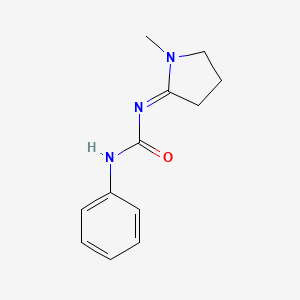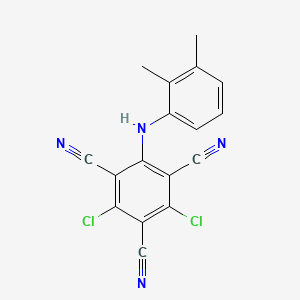
1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(2,3-dimethylanilino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(2,3-dimethylanilino)- is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of multiple functional groups, including nitrile and chloro groups, which contribute to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(2,3-dimethylanilino)- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,3,5-benzenetricarbonitrile with 4,6-dichloro-2-(2,3-dimethylaniline) under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, with controlled temperature and pressure to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using advanced equipment and technology. The process is designed to maximize efficiency and minimize waste, with strict adherence to safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(2,3-dimethylanilino)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The chloro groups can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a wide range of functionalized derivatives.
Applications De Recherche Scientifique
1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(2,3-dimethylanilino)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(2,3-dimethylanilino)- involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,5-Tricyanobenzene
- 2,4,6-Trimethyl-1,3,5-benzenetricarbonitrile
- 1,3,5-Benzenetricarbonitrile, 2,4,6-tribromo-
Uniqueness
1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(2,3-dimethylanilino)- stands out due to its unique combination of functional groups, which confer distinct reactivity and properties
Propriétés
Numéro CAS |
35727-85-6 |
|---|---|
Formule moléculaire |
C17H10Cl2N4 |
Poids moléculaire |
341.2 g/mol |
Nom IUPAC |
2,4-dichloro-6-(2,3-dimethylanilino)benzene-1,3,5-tricarbonitrile |
InChI |
InChI=1S/C17H10Cl2N4/c1-9-4-3-5-14(10(9)2)23-17-12(7-21)15(18)11(6-20)16(19)13(17)8-22/h3-5,23H,1-2H3 |
Clé InChI |
UJTHFLSJKIQZMO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)NC2=C(C(=C(C(=C2C#N)Cl)C#N)Cl)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


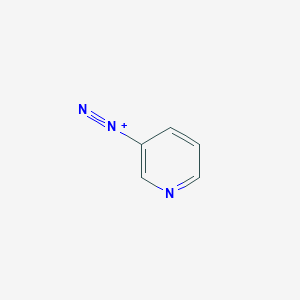
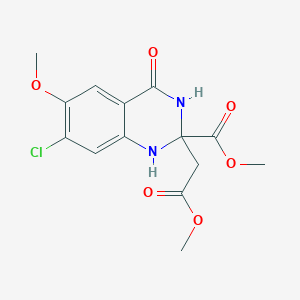
![7,8,9,10-Tetrahydro-6H-6,10-propanocyclohepta[b]quinoxaline](/img/structure/B14673262.png)


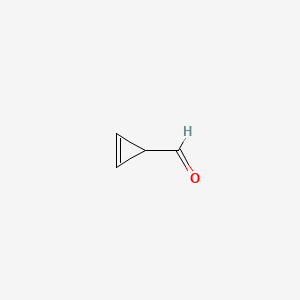


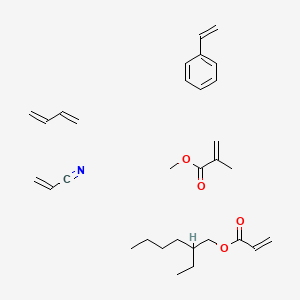

![4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14673340.png)
![2-[Bis(2-hydroxyethyl)amino]ethanol;decyl hydrogen sulfate](/img/structure/B14673345.png)

